Cas no 97801-81-5 (Quinoline, 2-(4-methylpentyl)-)

Quinoline, 2-(4-methylpentyl)- Chemical and Physical Properties
Names and Identifiers
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- Quinoline, 2-(4-methylpentyl)-
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Quinoline, 2-(4-methylpentyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-12017492-1.0g |
2-(4-methylpentyl)quinoline |
97801-81-5 | 95% | 1.0g |
$0.0 | 2022-11-29 |
Quinoline, 2-(4-methylpentyl)- Related Literature
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722
Additional information on Quinoline, 2-(4-methylpentyl)-
Introduction to Quinoline, 2-(4-methylpentyl)- (CAS No. 97801-81-5)
Quinoline, 2-(4-methylpentyl)-, with the CAS number 97801-81-5, is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, pharmaceutical research, and materials science. This compound is characterized by its distinct molecular structure, which includes a quinoline ring system substituted with a 4-methylpentyl group. The combination of these structural features imparts a range of interesting properties that make it a valuable candidate for various applications.
The chemical formula of Quinoline, 2-(4-methylpentyl)- is C15H21N, and its molecular weight is approximately 207.33 g/mol. The compound is typically a colorless to pale yellow liquid with a characteristic odor. It is insoluble in water but readily soluble in organic solvents such as ethanol, acetone, and dichloromethane. These solubility properties make it easy to handle and process in laboratory settings and industrial applications.
In terms of its physical properties, Quinoline, 2-(4-methylpentyl)- exhibits a boiling point around 260°C and a melting point of -15°C. Its density is approximately 0.95 g/cm³ at room temperature. These properties are crucial for understanding its behavior in different environments and for optimizing its use in various applications.
The chemical stability of Quinoline, 2-(4-methylpentyl)- is another important aspect to consider. It is generally stable under normal conditions but can undergo reactions with strong acids or bases. Additionally, it can participate in various organic reactions such as substitution, addition, and elimination reactions, making it a useful intermediate in synthetic chemistry.
In the realm of pharmaceutical research, Quinoline, 2-(4-methylpentyl)- has shown promise as a potential lead compound for drug development. Recent studies have explored its biological activities and potential therapeutic applications. For instance, research published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit specific enzymes involved in inflammatory pathways. This property makes it a potential candidate for the development of anti-inflammatory drugs.
Beyond its pharmaceutical applications, Quinoline, 2-(4-methylpentyl)- has also been investigated for its use in materials science. Its unique molecular structure and physical properties make it suitable for applications in polymer synthesis and as a functional additive in coatings and adhesives. Research published in the Journal of Polymer Science demonstrated that incorporating this compound into polymer matrices can enhance their mechanical strength and thermal stability.
The environmental impact of Quinoline, 2-(4-methylpentyl)- is another area of ongoing research. Studies have shown that it has low toxicity to aquatic organisms and minimal environmental persistence when used responsibly. This makes it a more environmentally friendly option compared to some other compounds with similar functionalities.
In conclusion, Quinoline, 2-(4-methylpentyl)- (CAS No. 97801-81-5) is a multifaceted compound with a wide range of potential applications in organic chemistry, pharmaceutical research, and materials science. Its unique molecular structure and favorable physical properties make it an attractive candidate for further investigation and development. As research continues to uncover new insights into its behavior and potential uses, this compound is likely to play an increasingly important role in various scientific and industrial fields.
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